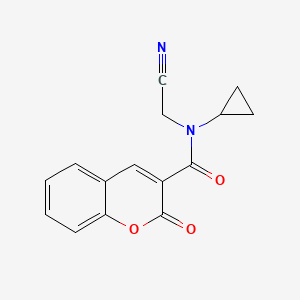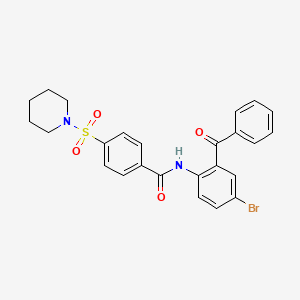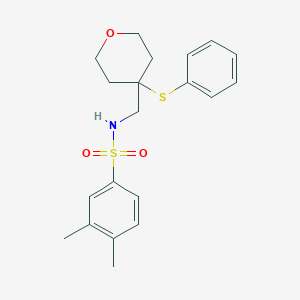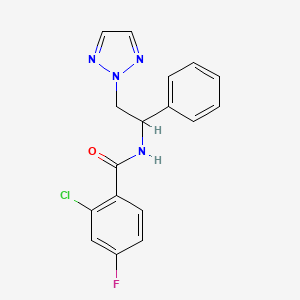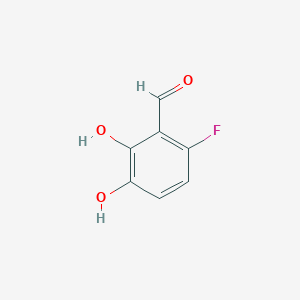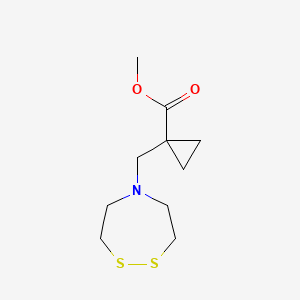
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate, also known as DTMC, is a synthetic compound that has been widely utilized in scientific research. This molecule belongs to the class of cyclopropane carboxylic acid derivatives and has a unique chemical structure that makes it an attractive target for drug discovery and development.
作用機序
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate can reduce inflammation and pain. PPARγ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. By activating PPARγ, Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate can improve insulin sensitivity and reduce the risk of metabolic diseases.
Biochemical and Physiological Effects
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha, and reduce the expression of COX-2. Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been shown to scavenge free radicals and reduce oxidative stress.
実験室実験の利点と制限
One advantage of using Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate in lab experiments is its unique chemical structure, which makes it an attractive target for drug discovery and development. Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been shown to exhibit a range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate. One direction is to develop more potent and selective inhibitors of COX-2 and activators of PPARγ based on the structure of Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate. Another direction is to study the role of Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate in the regulation of glucose and lipid metabolism and its potential use in the treatment of metabolic diseases. Finally, the use of Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate as a probe to study the structure and function of enzymes involved in the metabolism of cyclopropane carboxylic acid derivatives can lead to the discovery of new drug targets and therapeutic agents.
合成法
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 1,2-diaminoethane with carbon disulfide to form 1,2-dithiooxamide. This intermediate is then reacted with ethyl chloroformate to form ethyl 1,2-dithiooxamidoacetate. Finally, the cyclopropanation of this intermediate with diazomethane leads to the formation of Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate.
科学的研究の応用
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been widely used in scientific research as a tool to study the role of cyclopropane carboxylic acid derivatives in various biological processes. Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been used as a probe to study the structure and function of enzymes that are involved in the metabolism of cyclopropane carboxylic acid derivatives.
特性
IUPAC Name |
methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S2/c1-13-9(12)10(2-3-10)8-11-4-6-14-15-7-5-11/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINRYGKMOAIMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CN2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(1,2,5-dithiazepan-5-yl)methyl]cyclopropane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

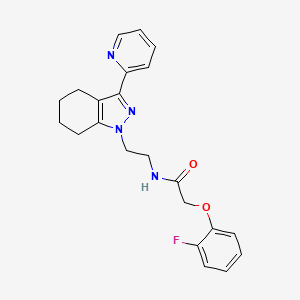
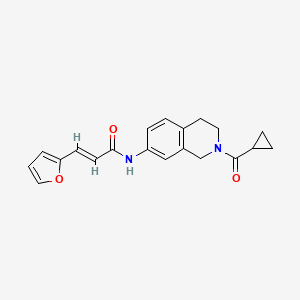
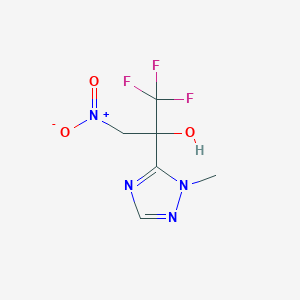
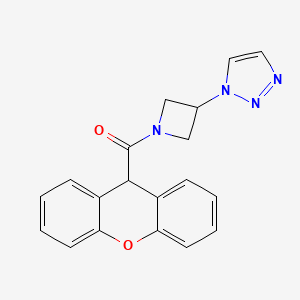
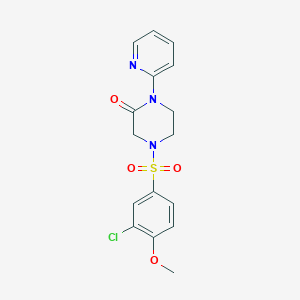
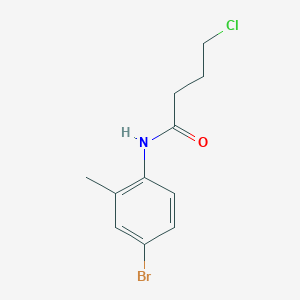
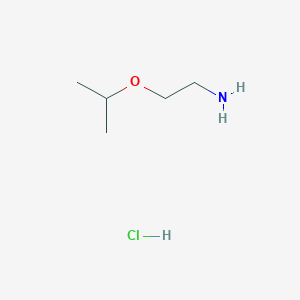
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2886653.png)
![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2886654.png)
